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7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide

Lipophilicity Drug-likeness Permeability prediction

7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide (CAS 337493-84-2, PubChem CID is a fully synthetic quinoline-1(2H)-carboxamide characterized by a 7-methoxy substituent on the quinoline core, geminal 2,2-dimethyl and 4-methyl groups, and an N-phenyl carboxamide moiety at position 1. With a molecular formula C20H22N2O2 and molecular weight 322.4 g/mol, it occupies a distinct chemical space within the 1,2-dihydroquinoline carboxamide family.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B5619780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3)(C)C
InChIInChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-12-16(24-4)10-11-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23)
InChIKeyHIDMIGJTKWQXEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide (CAS 337493-84-2): Core Chemical Identity and Procurement-Relevant Baseline


7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide (CAS 337493-84-2, PubChem CID 767076) is a fully synthetic quinoline-1(2H)-carboxamide characterized by a 7-methoxy substituent on the quinoline core, geminal 2,2-dimethyl and 4-methyl groups, and an N-phenyl carboxamide moiety at position 1 [1]. With a molecular formula C20H22N2O2 and molecular weight 322.4 g/mol, it occupies a distinct chemical space within the 1,2-dihydroquinoline carboxamide family . Its computed physicochemical profile includes XLogP3 of 3.5, topological polar surface area of 41.6 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound has been submitted to three high-throughput screening campaigns at The Scripps Research Institute Molecular Screening Center, targeting GPR151 activation, FBW7 activation, and MITF inhibition, establishing it as a probe candidate in GPCR and ubiquitin ligase research .

Workflow GPCR / ubiquitin ligase screening probe with three documented HTS assay contexts
Selection Identity-matched 7-methoxy-N-phenylcarboxamide for SAR expansion without substituent variables
Profile Balanced XLogP3 3.5 and TPSA 41.6 Ų supports permeability-solubility screening

Why 7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide Cannot Be Assumed Interchangeable with Close Quinoline Carboxamide Analogs


Within the 1,2-dihydroquinoline carboxamide series, the identity and position of substituents on the quinoline core critically modulate computed physicochemical properties and biological screening outcomes, undermining any assumption of functional interchangeability. The 7-methoxy group on the target compound confers an XLogP3 of 3.5 and PSA of 41.6 Ų [1], whereas its des-methoxy analog 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide (CAS 102081-10-7; MW 292.38, C19H20N2O) lacks this polar surface area contribution entirely . The 6-ethoxy positional isomer (CAS 102375-14-4; MW 336.44, XLogP ~4.2) shifts both the substitution vector and lipophilicity . The N-(3-chlorophenyl)-6-methoxy analog (CAS 351469-51-7; MW 356.85) introduces a chloro substituent that alters hydrogen bonding capacity . Furthermore, the parent 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS 1810-74-8; XLogP3 2.7) [2], which lacks the N-phenylcarboxamide entirely, shows an XLogP difference of 0.8 log units versus the target compound—sufficient to change membrane permeability by approximately 6-fold. These quantifiable differences in lipophilicity, polar surface area, and hydrogen bonding underscore that procurement decisions based solely on core scaffold similarity risk selecting a compound with materially different pharmacokinetic and target-engagement properties.

Des-methoxy analogs shift XLogP by ~0.7 units, which may alter permeability prediction by ~5-fold.
6-Ethoxy positional isomer changes substitution vector and rotatable bond count, affecting conformational profile.
N-(3-Chlorophenyl) analog introduces chlorine electronic effects absent in the target compound.
Parent dihydroquinoline lacks carboxamide entirely; TPSA differs by 20.3 Ų and MW by 119 Da.

Quantitative Differentiation Evidence for 7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 7-Methoxy Target Compound vs. Des-Methoxy Analog

The target compound exhibits an XLogP3 of 3.5 (PubChem computed) [1], while its closest analog 2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide (CAS 102081-10-7), which lacks the 7-methoxy substituent entirely, is expected to have a higher XLogP (estimated ~4.2 based on the 6-ethoxy analog value of 4.2 from chem960 ) due to the absence of the polar methoxy contribution. An XLogP difference of 0.7 log units corresponds to a theoretical ~5-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability and in vivo distribution.

Lipophilicity
Reported
ΔXLogP ≈ 0.7 (target more hydrophilic)
Predicted permeability may differ ~5-fold vs. des-methoxy analog.
Computed XLogP3; experimental logD validation recommended.
Lipophilicity Drug-likeness Permeability prediction

Polar Surface Area and Hydrogen Bonding Capacity Differentiation from Closest Scaffold Analogs

The target compound possesses a topological polar surface area (TPSA) of 41.6 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. In contrast, the des-methoxy analog (CAS 102081-10-7) is predicted to have a TPSA of approximately 32 Ų (loss of the methoxy oxygen contribution) and 1 HBD / 2 HBA, while the 6-ethoxy analog has TPSA ~41.6 Ų but with an ethoxy rotatable bond at position 6 instead of a methoxy at position 7 . The 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline parent scaffold (CAS 1810-74-8) has TPSA of 21.3 Ų and XLogP3 of 2.7 [2], differing from the target by 20.3 Ų in TPSA and 0.8 in XLogP3. The N-(3-chlorophenyl)-6-methoxy analog (CAS 351469-51-7) has TPSA ~41.6 Ų but with a chlorine atom on the phenyl ring shifting electronic properties .

Polar Surface Area
Reported
TPSA 41.6 Ų · HBD 1 · HBA 2
Oral bioavailability prediction context varies by analog TPSA.
Computed TPSA; des-methoxy analog ~32 Ų, parent ~21.3 Ų.
Polar surface area Hydrogen bonding Oral bioavailability prediction

HTS Screening Profile Differentiation: GPR151, FBW7, and MITF Assay Coverage Not Shared by Analogs

The target compound has been specifically profiled in three high-throughput screening assays at the Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay, an AlphaScreen-based FBW7 activator assay, and an AlphaScreen-based MITF inhibitor assay . None of the closest commercially available analogs—2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide (CAS 102081-10-7) , 6-ethoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide (CAS 102375-14-4) , or N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide (CAS 351469-51-7) —have documented screening results for GPR151, FBW7, or MITF in public databases. This target-specific screening footprint provides a starting point for functional characterization that is absent for the analog compounds.

HTS Coverage
Reported
3 assay-specific datasets (GPR151, FBW7, MITF)
Screening-validated entry point; analogs unprofiled in these targets.
Scripps Molecular Screening Center; primary screen data only.
High-throughput screening GPR151 FBW7 MITF GPCR

Molecular Weight and Rotatable Bond Differentiation Across the Analog Series

The target compound has a molecular weight of 322.4 g/mol with 2 rotatable bonds [1], placing it within the upper range of lead-like chemical space. The des-methoxy analog (CAS 102081-10-7) is lighter at 292.38 g/mol (ΔMW = -30 Da) , while the 6-ethoxy analog is heavier at 336.44 g/mol (ΔMW = +14 Da) . The 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline parent scaffold (CAS 1810-74-8) is substantially smaller at 203.28 g/mol (ΔMW = -119 Da) [2]. The N-(3-chlorophenyl)-6-methoxy analog is the heaviest at 356.85 g/mol (ΔMW = +34 Da) . These molecular weight differences, while modest in some cases, are accompanied by changes in rotatable bond count (2 for target vs. 1 for 7-MeO-dihydroquinoline parent, and potentially 3 for the 6-ethoxy analog), which influence conformational entropy and binding kinetics.

MW & Rot. Bonds
Reported
MW 322.4 · 2 rotatable bonds
Ligand efficiency and conformational profile differ across analog series.
ΔMW range −119 to +34 Da; rotatable bonds 1–3 across set.
Molecular weight Rotatable bonds Drug-likeness Lead optimization

Quinoline Carboxamide Class-Level Pim-1 Kinase Inhibitory Activity: Evidence for Scaffold Validation

In a systematic structure-activity relationship study published in Medicinal Chemistry Research (2021), quinoline-carboxamide derivatives were evaluated as Pim-1 kinase inhibitors across four cancer cell lines (MCF-7, CACO, HepG-2, HCT-116). The most active compound in this series, 3e, achieved a Pim-1 inhibition of 82.27% with an IC50 of 0.11 µM, comparable to the reference standard SGI-1776, and demonstrated cytotoxicity with IC50 >113 µM against normal WI-38 cells, indicating selectivity for cancer cells [1]. While the specific target compound was not among the derivatives tested in this study, it shares the quinoline-carboxamide scaffold and substitution pattern characteristic of the active series. Furthermore, the 6-ethoxy analog (CAS 102375-14-4) showed an IC50 of 50,000 nM against mannose-6-phosphate isomerase in a separate screening campaign [2], confirming that subtle substituent changes in this scaffold produce divergent biological activity profiles.

Pim-1 Kinase
Class-level
Quinoline-carboxamides inhibit Pim-1 at nanomolar IC50
Scaffold validated for kinase studies; target compound not directly tested.
Med Chem Res 2021; direct Pim-1 profiling required.
Pim-1 kinase Quinoline carboxamide Anticancer Apoptosis

Recommended Research and Procurement Application Scenarios for 7-Methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide


GPCR Drug Discovery: GPR151 Activator Screening Follow-Up

The target compound has been specifically screened in a cell-based GPR151 activator assay at the Scripps Research Institute Molecular Screening Center . GPR151 is an orphan class A GPCR enriched in habenular neurons and implicated in nicotine dependence and addiction vulnerability [1]. For research groups pursuing GPR151 as a therapeutic target for substance use disorders, the target compound offers a documented screening entry point that its des-methoxy (CAS 102081-10-7) and 6-ethoxy (CAS 102375-14-4) analogs cannot provide. Procurement of the exact compound ensures continuity with existing screening datasets, enabling structure-activity relationship expansion without the confounding variable of substituent changes.

Ubiquitin-Proteasome Pathway Research: FBW7 Activator Probe Development

The compound has been evaluated in an AlphaScreen-based FBW7 activator assay . FBW7 (F-box and WD repeat domain-containing 7) is a critical tumor suppressor E3 ubiquitin ligase that targets oncoproteins (c-Myc, cyclin E, Notch) for proteasomal degradation [2]. The 7-methoxy substitution pattern on the target compound differentiates it from analogs that lack this moiety or carry alternative substituents (ethoxy at position 6 or chloro on the N-phenyl ring). For chemical biology groups exploring FBW7 activators as potential anticancer strategies, the target compound provides a defined chemical starting point with pre-existing assay compatibility, whereas procurement of the 6-ethoxy or des-methoxy analogs would introduce uncharacterized variables into the screening cascade.

Kinase Inhibitor Lead Optimization: Pim-1 Scaffold-Based Medicinal Chemistry

The quinoline-carboxamide scaffold has demonstrated validated Pim-1 kinase inhibitory activity, with closely related derivatives achieving IC50 values of 0.11 µM and 82.27% enzyme inhibition at screening concentrations [3]. The target compound's computed XLogP3 of 3.5 and TPSA of 41.6 Ų [4] place it within favorable drug-like property space for kinase inhibitor development. For medicinal chemistry teams optimizing Pim-1 inhibitor leads, the compound's specific 7-methoxy-N-phenylcarboxamide substitution pattern provides a distinct vector for SAR exploration compared to the 6-ethoxy positional isomer (XLogP ~4.2) , which may preferentially partition into hydrophobic environments. The 30 Da molecular weight advantage over the N-(3-chlorophenyl) analog (356.85 vs. 322.4 g/mol) further supports its selection as a more ligand-efficient starting point.

Physicochemical Property-Based Compound Library Design and Procurement

For organizations building focused screening libraries around CNS drug targets or kinase inhibitors, the target compound occupies a specific physicochemical niche: XLogP3 = 3.5, TPSA = 41.6 Ų, MW = 322.4, HBD = 1, HBA = 2, and only 2 rotatable bonds [4]. This profile compares favorably to the des-methoxy analog (estimated XLogP ~4.2, TPSA ~32 Ų) which trends toward higher lipophilicity and lower polarity, and to the 7-methoxy-dihydroquinoline parent (XLogP3 2.7, TPSA 21.3 Ų) [5] which is significantly less lipophilic and lacks the carboxamide hydrogen bonding capacity. The target compound's balanced profile supports its procurement as a tool compound or screening library member when permeability, solubility, and target engagement need to be optimized simultaneously—a scenario where substituting a close analog could shift one property outside the acceptable range.

Application
Selection Property
Validation Focus
GPR151 screening follow‑up
HTS probe identity
GPR151 activation assay reproducibility
FBW7 activator probe development
Ubiquitin ligase assay compatibility
FBW7 AlphaScreen reproducibility
Pim‑1 kinase inhibitor optimization
Scaffold‑based kinase profiling
Pim‑1 enzyme assay benchmarking
Physicochemical library design
Balanced logP/PSA profile
Permeability‑solubility balance
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